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Compound Name: Etosalamide

Cat. No.: B1671764 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Etosalamide, also known as 2-(2-ethoxyethoxy)benzamide, is a pharmaceutical compound

recognized for its antipyretic and analgesic properties.[1][2] As a member of the benzamide

family, its chemical structure and properties are of significant interest to researchers in drug

discovery and development for understanding its mechanism of action, optimizing its

formulation, and ensuring its quality and stability. This technical guide provides an in-depth

overview of the core chemical properties, structure, and relevant experimental methodologies

associated with etosalamide.

Chemical Structure and Identifiers
The structural framework of etosalamide features a benzamide core substituted with a 2-

ethoxyethoxy group at the ortho position. This unique arrangement of functional groups dictates

its physicochemical characteristics and biological activity.

Table 1: Chemical Structure and Identifiers of Etosalamide
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Identifier Value Reference

IUPAC Name 2-(2-ethoxyethoxy)benzamide [3]

Chemical Formula C₁₁H₁₅NO₃ [3]

SMILES
CCOCCOC1=CC=CC=C1C(=

O)N
[3]

InChI

InChI=1S/C11H15NO3/c1-2-

14-7-8-15-10-6-4-3-5-

9(10)11(12)13/h3-6H,2,7-

8H2,1H3,(H2,12,13)

InChIKey
XBNRCMFFZFCWMH-

UHFFFAOYSA-N

CAS Number 15302-15-5

Physicochemical Properties
The physicochemical properties of etosalamide are crucial for its absorption, distribution,

metabolism, and excretion (ADME) profile, as well as for its formulation into suitable dosage

forms. The following table summarizes the key quantitative data available for etosalamide.

Table 2: Physicochemical Properties of Etosalamide
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Property Value Reference

Molecular Weight 209.24 g/mol

Appearance White to off-white solid

Melting Point 78 °C

Boiling Point (Predicted) 358.6 ± 27.0 °C

Density (Predicted) 1.112 ± 0.06 g/cm³

pKa (Predicted) 15.58 ± 0.50

LogP (Predicted) 1.1

Solubility

DMSO: 300 mg/mL (1433.76

mM) In a solution of 10%

DMSO, 40% PEG300, 5%

Tween-80, and 45% Saline: ≥

2.5 mg/mL

Experimental Protocols
Synthesis of Etosalamide
A plausible synthetic route for etosalamide can be adapted from methods used for similar o-

alkoxy benzamides. A potential method involves the O-alkylation of a salicylic acid derivative

followed by amidation. A related patent for the synthesis of o-ethoxy ethyl benzoate, a key

intermediate, suggests a multi-step process starting from salicylic acid.

Hypothetical Synthesis Workflow:
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Reaction Setup

Salicylamide

Base (e.g., NaH)

2-Bromoethyl ethyl ether

Solvent (e.g., DMF)

Etosalamide Purification
(Recrystallization) EtosalamidePure Etosalamide

Deprotonation

Williamson Ether Synthesis

Click to download full resolution via product page

Caption: Hypothetical synthesis of etosalamide.

Detailed Methodology:

Deprotonation: Salicylamide is dissolved in a suitable aprotic solvent, such as

dimethylformamide (DMF). A strong base, like sodium hydride (NaH), is added portion-wise

at a controlled temperature (e.g., 0 °C) to deprotonate the phenolic hydroxyl group.

O-Alkylation: 2-Bromoethyl ethyl ether is then added to the reaction mixture. The reaction is

typically stirred at room temperature or slightly elevated temperatures until completion, which

can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction is quenched with water and the product is extracted

with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried

over anhydrous sodium sulfate, and concentrated under reduced pressure.

Purification: The crude product is then purified, commonly by recrystallization from a suitable

solvent system (e.g., ethanol/water), to yield pure etosalamide.

Spectroscopic and Chromatographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Objective: To confirm the chemical structure of etosalamide by analyzing the chemical

shifts, coupling constants, and integration of proton (¹H NMR) and carbon (¹³C NMR) signals.

Methodology:

Sample Preparation: A small amount of etosalamide (typically 5-10 mg for ¹H NMR, 20-50

mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR

tube.

Data Acquisition: The NMR spectrum is acquired on a spectrometer (e.g., 400 or 500

MHz). Standard pulse programs are used for ¹H and ¹³C NMR.

Data Analysis: The resulting spectra are processed (Fourier transformation, phasing, and

baseline correction) and the chemical shifts are referenced to the residual solvent peak or

an internal standard (e.g., TMS). The signals are then assigned to the corresponding

protons and carbons in the etosalamide molecule. While specific spectra for etosalamide
are not provided here, they are available in spectral databases.

Infrared (IR) Spectroscopy:

Objective: To identify the characteristic functional groups present in the etosalamide
molecule.

Methodology:

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide

(KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an
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Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer over a typical

range of 4000-400 cm⁻¹.

Data Analysis: The absorption bands in the spectrum are correlated with specific bond

vibrations, such as N-H stretching of the amide, C=O stretching of the amide, C-O-C

stretching of the ether, and aromatic C-H and C=C vibrations.

High-Performance Liquid Chromatography (HPLC):

Objective: To determine the purity of etosalamide and to quantify it in various matrices.

Methodology (General): A specific, validated HPLC method for etosalamide is not publicly

available in the provided search results. However, a general reverse-phase HPLC method

can be developed and validated based on methods used for similar aromatic amides.

Chromatographic Conditions:

Column: A C18 stationary phase is commonly used.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic

modifier (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.

Flow Rate: Typically around 1.0 mL/min.

Detection: UV detection at a wavelength where etosalamide exhibits maximum

absorbance.

Method Validation: The developed method should be validated according to ICH

guidelines for parameters such as linearity, accuracy, precision, specificity, limit of

detection (LOD), and limit of quantification (LOQ).

Mechanism of Action and Signaling Pathway
As an antipyretic and analgesic agent, etosalamide is believed to function as a non-steroidal

anti-inflammatory drug (NSAID). The primary mechanism of action for NSAIDs involves the

inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.
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The Arachidonic Acid Cascade and COX Inhibition:

Membrane Phospholipids
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Caption: Etosalamide's role in the arachidonic acid pathway.
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The synthesis of prostaglandins and thromboxanes begins with the release of arachidonic acid

from membrane phospholipids by the enzyme phospholipase A₂. Arachidonic acid is then

converted to prostaglandin H₂ (PGH₂) by cyclooxygenase (COX) enzymes. There are two main

isoforms of COX: COX-1, which is constitutively expressed and involved in physiological

functions such as protecting the stomach lining, and COX-2, which is induced during

inflammation and is responsible for the production of prostaglandins that mediate pain and

fever. By inhibiting COX enzymes, etosalamide reduces the production of these pro-

inflammatory mediators, thereby exerting its analgesic and antipyretic effects. The selectivity of

etosalamide for COX-1 versus COX-2 would determine its efficacy and side-effect profile, a

common consideration for all NSAIDs.

Conclusion
This technical guide has provided a detailed overview of the chemical properties and structure

of etosalamide. The compiled data on its physicochemical characteristics, along with outlined

experimental protocols for its synthesis and analysis, offer a valuable resource for researchers.

Furthermore, the elucidation of its likely mechanism of action through the inhibition of the

cyclooxygenase pathway provides a solid foundation for further investigation into its

pharmacological profile and for the development of new therapeutic applications. As with any

active pharmaceutical ingredient, continued research and detailed experimental validation are

essential for a complete understanding of its behavior and for ensuring its safe and effective

use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Etosalamide: A Comprehensive Technical Guide on its
Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671764#etosalamide-chemical-properties-and-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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